molecular formula C26H44N2O10S B125821 Levalbuterol sulfate CAS No. 148563-16-0

Levalbuterol sulfate

Cat. No. B125821
M. Wt: 576.7 g/mol
InChI Key: BNPSSFBOAGDEEL-NMFAMCKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levalbuterol, also known by its brand name, Xopenex HFA, is a rescue inhaler used for the treatment or prevention of sudden wheezing or shortness of breath in people with certain breathing problems, such as asthma . It is used in adults and children ages 4 years and older . Levalbuterol belongs to the family of medicines known as adrenergic bronchodilators . It relaxes the muscles in your lungs to open up your airways, making it easier to breathe .


Molecular Structure Analysis

Levalbuterol sulfate has a molecular formula of C26H44N2O10S . Its average mass is 576.700 Da and its monoisotopic mass is 576.271667 Da .


Chemical Reactions Analysis

Levalbuterol is a short-acting agonist at Beta-2 receptors mainly located in the bronchial smooth muscle of the respiratory tract and smooth muscle of blood vessels . It starts acting in about 1 to 5 minutes and can be effective for a duration of 3 to 4 hours .


Physical And Chemical Properties Analysis

Levalbuterol sulfate has a molecular formula of C26H44N2O10S and a monoisotopic mass of 576.271667 Da . It also has a molecular formula of CHNOS with an average mass of 337.389 Da and a monoisotopic mass of 337.119507 Da .

Scientific Research Applications

Solid-State Characterization

Levalbuterol sulfate, known as R-albuterol, is used in asthma therapy with some formulations in solid dosage forms. Research has described and characterized two polymorphic modifications of R-albuterol sulfate: Form I and Form II, through structure-sensitive analytical techniques such as X-ray powder diffraction, FT-IR spectroscopy, visual and microscopic inspection, and DSC. The study revealed substantial differences in the solid-state properties of the crystals, confirming the polymorphism of R-albuterol sulfate (Palacio et al., 2007).

Enantiomeric Resolution by Preferential Crystallization

Enantiomeric resolution of albuterol sulfate was studied through preferential crystallization. Albuterol sulfate behaves as a conglomerate showing characteristic properties like the α x -value = 2 (mole fraction solubility ratio of racemate vs enantiomer), the V-shaped ternary phase diagram, and preferential crystallization by seeding with the pure enantiomer. These characteristics facilitated the separation of enantiomers by entrainment and crystallization from a saturated methanolic solution of albuterol sulfate at 15 °C (Palacios & Palacio, 2007).

Cost-Effectiveness

Levalbuterol offers therapeutic advantages over racemic albuterol. The cost-effectiveness of levalbuterol primarily comes from reduced needs for acute medical care and hospitalization. Chronic use of racemic albuterol, which contains the slowly metabolized S-isomer, may lead to loss of effectiveness and clinical deterioration, potentially leading to serious health and cost consequences. Clinical trials have demonstrated that levalbuterol, containing only the R-isomer of albuterol, offers therapeutic advantages and cost-effectiveness (Quinn, 2004).

Stability in Mixture

The stability of levalbuterol in a mixture with ipratropium nebulizer solution was studied, revealing that the concentration of each drug was within the acceptable limit (± 10% of the initial concentration) in all test samples over 28 days at room temperature. This suggests no significant decrease in concentrations for levalbuterol or ipratropium, indicating stability in the mixture (Yamreudeewong et al., 2008).

Safety And Hazards

Levalbuterol sulfate can cause skin irritation, serious eye irritation, and damage to organs (cardiovascular system). It is also suspected of damaging fertility or the unborn child . It can also cause respiratory irritation .

Future Directions

The use of Levalbuterol should be only as directed by a doctor . Overuse or misuse can lead to serious health complications . If a previously effective dosage fails to provide the usual response, it may be a sign of destabilization of asthma; reevaluation of the patient and treatment and consideration of the use of corticosteroids is recommended .

properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t2*12-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-NMFAMCKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levalbuterol sulfate

CAS RN

148563-16-0
Record name Levalbuterol sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148563160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TH42O2CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levalbuterol sulfate
Reactant of Route 3
Levalbuterol sulfate
Reactant of Route 4
Reactant of Route 4
Levalbuterol sulfate
Reactant of Route 5
Levalbuterol sulfate
Reactant of Route 6
Reactant of Route 6
Levalbuterol sulfate

Citations

For This Compound
17
Citations
MA Palacio, S Cuffini, R Badini, A Karlsson… - … of pharmaceutical and …, 2007 - Elsevier
… , two different crystal forms of RSS were studied by XRPD and FT-IR spectroscopy and DSC, leading to the characterization of two polymorphs, Forms I and II, for levalbuterol sulfate. …
Number of citations: 27 www.sciencedirect.com
SM Palacios, MA Palacio - Tetrahedron: Asymmetry, 2007 - Elsevier
… In 1997, under the chiral switch strategy, 12 levalbuterol hydrochloride and levalbuterol sulfate (RAS, Fig. 1) were approved by the FDA. Since 1999 levalbuterol hydrochloride has been …
Number of citations: 17 www.sciencedirect.com
PM Maurya, PS Rameshrao - researchgate.net
… In this work, the validation of a new method for the determination of the residual solvent in levalbuterol sulfate has been described, using the technique of the head space for gas …
Number of citations: 0 www.researchgate.net
SW Stein, J Rasmussen, S Walls, DW Schultz… - AAPS …, 2019 - Springer
… and levalbuterol sulfate MDIs. They found that a complex relationship exists between the net charge on the fine particle dose and the drug and valve materials. Levalbuterol sulfate MDIs …
Number of citations: 3 link.springer.com
Y Liang, JCW Mak - Current Pharmaceutical Design, 2021 - ingentaconnect.com
Asthma and chronic obstructive pulmonary disease (COPD) are obstructive lung diseases which are characterized by chronic inflammation and an increase in mucus production, and …
Number of citations: 8 www.ingentaconnect.com
W Doub, S Stein, J Mitchell, AP Goodey - AAPS PharmSciTech, 2020 - Springer
… (82) examined the charge acquired by albuterol sulfate (AS) and levalbuterol sulfate (LBS) after the powders were flowed at 2 g/min across contact surfaces made of materials …
Number of citations: 5 link.springer.com
PCL Kwok, HK Chan - Journal of Pharmacy and Pharmacology, 2009 - academic.oup.com
… Repackaging of propellant blends, and salbutamol sulfate and levalbuterol sulfate MDI … [38] On the other hand, the levalbuterol sulfate counterparts produced net negative charges …
Number of citations: 49 academic.oup.com
P Chi Lip Kwok - Current pharmaceutical design, 2015 - ingentaconnect.com
… Repackaging of propellant blends, and salbutamol sulfate and levalbuterol sulfate MDI … On the other hand, the levalbuterol sulfate counterparts produced net negative charges with …
Number of citations: 9 www.ingentaconnect.com
R Sharma - Journal of Aerosol Medicine, 2000 - liebertpub.com
… THE QUANTITATION OF THE AMORPHOUS STATE IN LEVALBUTEROL SULFATE … amorphous content in levalbuterol sulfate. Dynamic vapor sorption was performed on a VTI SGA-…
Number of citations: 3 www.liebertpub.com
P Kulphaisal - 2002 - search.proquest.com
… Moreover, levalbuterol sulfate pMDIs packaged with conventional CFC nitrile elastomers produced net electronegative aerosol clouds, while pMDIs packaged with HFA compatible …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.